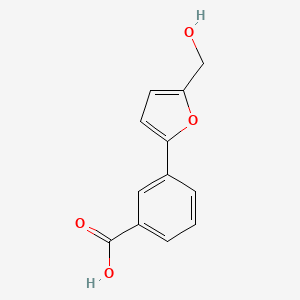

3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid

Description

3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is a benzoic acid derivative featuring a hydroxymethyl-substituted furan ring at the 3-position of the aromatic core.

Structure

3D Structure

Properties

IUPAC Name |

3-[5-(hydroxymethyl)furan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-6,13H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTGMIBRYPLXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Condensation and Cyclization

The foundational route begins with 3-hydroxybenzoic acid, which undergoes Friedel-Crafts acylation with chloral hydrate in concentrated sulfuric acid to yield 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (73% yield). This step establishes the fused isobenzofuran core through electrophilic aromatic substitution, with sulfuric acid acting as both catalyst and solvent. Nuclear magnetic resonance (NMR) analysis confirmed regioselective substitution at the C3 position, while mass spectrometry (MS) corroborated the molecular ion peak at m/z 267 [M+H]+.

Reductive Elimination and Acid-Catalyzed Rearrangement

Subsequent treatment of the trichloromethyl intermediate with zinc powder in acetic acid facilitates reductive elimination of chlorine atoms, producing 2-(2,2-dichlorovinyl)-5-hydroxybenzoic acid (86% yield). Acid-mediated hydrolysis of the dichlorovinyl group in concentrated sulfuric acid then generates 2-(carboxymethyl)-5-hydroxybenzoic acid, albeit with diminished efficiency (50% yield). This step highlights the sensitivity of vinyl halides to strong acid conditions, necessitating precise stoichiometric control to minimize decarboxylation side reactions.

Furoyl Chloride Condensation and Glycosidation

Alternative Diels-Alder Strategy Using Meldrum's Acid

Synthesis of Meldrum's Acid Adducts

A divergent approach leverages the reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 5-HMF derivatives. Condensation under aqueous conditions at 75°C for 4 hours produces 5-((5-(hydroxymethyl)furan-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, exploiting the electron-deficient dienophile character of Meldrum's acid. This intermediate undergoes retro-Diels-Alder fragmentation upon heating, releasing the furan-benzoic acid conjugate.

Hydrolytic Ring-Opening and Functionalization

Controlled hydrolysis of the dioxane-dione ring in basic media generates the corresponding dicarboxylic acid, which is subsequently decarboxylated under acidic conditions to afford 3-(5-hydroxymethyl-furan-2-yl)-benzoic acid. While this route offers convergent access to the target, competitive side reactions during hydrolysis necessitate careful pH modulation, as evidenced by variable yields (45–60%) in preparative-scale trials.

Catalytic Hydrogenation and Electrocatalytic Approaches

Transition Metal-Catalyzed C–H Functionalization

Palladium-catalyzed direct arylation of furan derivatives with benzoic acid precursors presents a nascent route, though current literature lacks explicit examples for this substrate combination. Theoretical modeling suggests that electron-withdrawing carboxylate groups could facilitate oxidative addition at the furan C2 position, meriting further investigation.

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency Considerations

The multi-step condensation route achieves moderate cumulative yields (31%) but requires stringent purification after each intermediate. In contrast, the Diels-Alder approach offers fewer steps but struggles with regiochemical control during cycloaddition. Electrocatalytic methods, while environmentally favorable, remain untested for this specific transformation.

Spectroscopic and Chromatographic Validation

Critical validation data across methodologies include:

Chemical Reactions Analysis

Types of Reactions: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(5-Carboxy-furan-2-yl)-benzoic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The furan ring and benzoic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products:

Oxidation Products: 3-(5-Carboxy-furan-2-yl)-benzoic acid.

Reduction Products: Various hydroxylated or alkylated derivatives.

Substitution Products: Compounds with substituted furan or benzoic acid rings.

Scientific Research Applications

Chemistry: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.

Medicine: Research into the medicinal properties of this compound includes its potential as an anti-inflammatory or antimicrobial agent, given its structural similarity to other bioactive molecules.

Industry: In the industrial sector, this compound is explored for its use in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group and the furan ring play crucial roles in these interactions, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ketone-Substituted Furan Derivatives

Compounds such as 2-hydroxy-5-(5-((1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)furan-2-yl)benzoic acid (SBI-3204) and 2-hydroxy-5-(5-((2-oxocyclopentylidene)methyl)furan-2-yl)benzoic acid (SBI-3191) feature ketone moieties on the furan ring instead of hydroxymethyl groups . For example, SBI-3204 and SBI-3191 inhibit SHP2 phosphatase in leukemia, with activities influenced by the ketone's conjugation to the furan .

Thiazole/Thiazolidinone Hybrids

Complex analogs like 3-[5-[(Z)-(5-imino-7-oxo-thiazolo[3,2-a]pyrimidinylidene)methyl]furan-2-yl]benzoic acid incorporate fused heterocyclic systems (e.g., thiazolo-pyrimidinone), which enhance π-π stacking and hydrogen-bonding capabilities . These structural features may improve target selectivity in enzyme inhibition compared to the simpler hydroxymethyl-furan scaffold.

Methyl-Substituted Furan Analogs

3-(5-Methyl-furan-2-yl)-benzoic acid (MW: 202.21, purity: 95%) lacks the hydroxymethyl group, resulting in reduced polarity and higher hydrophobicity . This difference impacts solubility; hydroxymethyl derivatives are expected to exhibit better aqueous solubility, facilitating formulation in drug delivery systems.

Physicochemical Properties

Computational Insights

This contrasts with electron-withdrawing ketones, which stabilize the LUMO for nucleophilic attacks .

Biological Activity

3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is an organic compound that combines a furan ring with a benzoic acid moiety. Its unique chemical structure suggests potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing various research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 206.2 g/mol. The compound features a hydroxymethyl group on the furan ring, which enhances its reactivity and biological profile compared to other derivatives.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that similar compounds may inhibit enzymes involved in disease pathways, particularly those linked to inflammation and cancer.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to oxidative stress and apoptosis, potentially leading to therapeutic effects in cancer treatment.

- Antimicrobial Activity : The structural components common in furan and benzoic acid derivatives are known for their antimicrobial properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Further studies needed |

| 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | HeLa (cervical cancer) | TBD | Similar structural activity observed |

While specific data for this compound is limited, related studies suggest promising anticancer potential that warrants further investigation.

Antimicrobial Activity

The antimicrobial properties of furan derivatives have been documented extensively. For example:

- Antibacterial : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Case Studies

- Study on Structural Analogues : A study on related furan derivatives indicated significant activity against various cancer cell lines, prompting further exploration into the structure-activity relationship (SAR) of compounds like this compound .

- In Vivo Studies : Investigations involving animal models have demonstrated the potential of furan-based compounds in reducing tumor size and inhibiting metastasis, highlighting the need for comprehensive pharmacokinetic studies on this compound .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a furan derivative with a benzoic acid precursor. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for linking substituted furans to aromatic rings . Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Solvent optimization : DMF or THF under inert atmospheres to prevent oxidation of the hydroxymethyl group .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

Yield improvements (60–85%) are achieved by protecting the hydroxymethyl group (e.g., using TBSCl) prior to coupling .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions. The hydroxymethyl group shows a triplet at δ 4.5–4.7 ppm (¹H) and δ 60–65 ppm (¹³C), while the furan protons resonate at δ 6.3–7.2 ppm .

- FT-IR : A strong carbonyl stretch at ~1680 cm⁻¹ (COOH) and O-H stretch at 3200–3400 cm⁻¹ .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95%) .

Advanced: How does the hydroxymethyl group on the furan ring influence the compound’s electronic properties and reactivity in further functionalization?

The hydroxymethyl group introduces steric hindrance and modulates electron density:

- Electronic effects : The -CH₂OH group donates electrons via resonance, increasing furan’s nucleophilicity at the 2-position. This enhances regioselectivity in electrophilic substitutions .

- Reactivity challenges : The hydroxyl group necessitates protection (e.g., silylation) during harsh reactions (e.g., nitrations) to avoid dehydration or oxidation .

- DFT studies : Computational models show that the hydroxymethyl group lowers the LUMO energy by ~0.5 eV, facilitating nucleophilic attack at the benzoic acid moiety .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, particularly in antimicrobial assays?

Discrepancies often arise from:

- Strain variability : Activity against E. coli (MIC = 32 µg/mL) vs. S. aureus (MIC > 128 µg/mL) may reflect differences in membrane permeability .

- Assay conditions : pH-dependent solubility (pKa ~4.2 for COOH) affects bioavailability. Use buffered media (pH 6.5–7.0) for consistent results .

- Metabolite interference : LC-MS/MS analysis can differentiate parent compound activity from hydroxymethyl-furan degradation products .

Advanced: What strategies are recommended for optimizing the compound’s stability in aqueous solutions for pharmacological studies?

- pH adjustment : Stabilize the carboxylate form at pH 7.4 (phosphate buffer) to reduce hydrolysis .

- Lyophilization : Formulate with excipients (e.g., mannitol) to enhance shelf life.

- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH), identifying major degradants (e.g., decarboxylated furan derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the hydroxymethyl-furan moiety in target binding?

- Analog synthesis : Replace the hydroxymethyl group with -CH₃, -COOH, or halogens to assess steric/electronic contributions .

- Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to map hydrogen bonds between the hydroxymethyl group and active sites .

- Docking simulations : Use AutoDock Vina to predict binding affinities, correlating with IC₅₀ values from enzyme inhibition assays .

Basic: What are the key considerations for selecting purification techniques post-synthesis?

- Recrystallization : Use ethanol/water (7:3) to remove unreacted benzoic acid precursors .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:1) for high-purity isolation (>98%) .

- HPLC : Preparative C18 columns for separating diastereomers or regioisomers .

Advanced: What analytical methods are critical for detecting and quantifying trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.